molecular formula C11H11BrO2 B2583172 (1R,2R)-2-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid CAS No. 2227794-54-7

(1R,2R)-2-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No. B2583172
CAS RN: 2227794-54-7
M. Wt: 255.111
InChI Key: RYHNJJBOOXOIQX-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BRCP and is a cyclopropane derivative that has been found to have various biochemical and physiological effects.

Scientific Research Applications

Enzyme Inhibition and Pharmaceutical Applications

Research has explored the potential of bromophenol derivatives with a cyclopropyl moiety, such as (1R,2R)-2-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid, in inhibiting certain enzymes. Boztaş et al. (2019) found that these derivatives are effective inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, which could be significant in treating Alzheimer's disease, Parkinson's disease, and other neurological conditions (Boztaş et al., 2019).

Synthesis and Bioactivity

The synthesis of such compounds, including their ring-opening reactions, is crucial in developing pharmaceutical agents. Lifchits and Charette (2008) described a method that preserves the enantiomeric purity of cyclopropane in the synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008). Additionally, Boztaş et al. (2015) emphasized the importance of such bromophenol derivatives in inhibiting various carbonic anhydrase isoenzymes, indicating their potential in the treatment of various diseases (Boztaş et al., 2015).

Conformationally Restricted Analogs and Chemical Synthesis

Kazuta et al. (2002) explored the use of cyclopropane in restricting the conformation of biologically active compounds, which is crucial for enhancing activity and understanding bioactive conformations (Kazuta, Matsuda & Shuto, 2002). In the realm of synthetic chemistry, Wick et al. (1995) discussed the preparation of diastereoisomers of 1-amino-2-bromocyclopropanecarboxylic acid, demonstrating the diverse applications of cyclopropane derivatives (Wick, Tamm & Boller, 1995).

Structural and Conformational Studies

The study of the structure and conformation of cyclopropane derivatives like (1R,2R)-2-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid is vital for understanding their biological and chemical properties. Korp, Bernal, and Fuchs (1983) conducted X-ray studies to determine the structure and conformation of related cyclopropane carboxylic acids (Korp, Bernal & Fuchs, 1983).

properties

IUPAC Name

(1R,2R)-2-(5-bromo-2-methylphenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-6-2-3-7(12)4-8(6)9-5-10(9)11(13)14/h2-4,9-10H,5H2,1H3,(H,13,14)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHNJJBOOXOIQX-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Br)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(5-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid

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